molecular formula C7H12O2 B159482 tert-Butyl acrylate CAS No. 1663-39-4

tert-Butyl acrylate

Cat. No.: B159482
CAS No.: 1663-39-4
M. Wt: 128.17 g/mol
InChI Key: ISXSCDLOGDJUNJ-UHFFFAOYSA-N
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Description

tert-Butyl acrylate: is an organic compound with the chemical formula C7H12O2 . It is an ester derived from acrylic acid and tert-butanol. This compound is commonly used as a monomer in the production of polymers and copolymers. It is known for its high reactivity and is often utilized in various industrial applications due to its ability to impart desirable properties such as chemical resistance, hydrophobicity, and weatherability to polymers .

Mechanism of Action

Target of Action

tert-Butyl Acrylate (TBA) is a monofunctional monomer with a characteristic high reactivity of acrylates and a bulky hydrophobic moiety . It can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . The primary targets of TBA are the monomers it interacts with during polymerization, such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene .

Mode of Action

TBA imparts several characteristics and benefits to polymers due to its unique structure. The tert-butyl moiety leads to high hydrophobicity . The branching of the tert-butyl moiety promotes interlocking between different polymer chains . The bulkiness of the tert-butyl moiety reduces polymer chain entanglements within one polymer chain . These interactions result in changes to the physical and chemical properties of the resulting polymers.

Biochemical Pathways

TBA undergoes a process known as living radical polymerization (LRP). This process is mediated by cobalt porphyrin and initiated by 2,2′-azobis . The living character of the polymerization is demonstrated by the linear first-order kinetics with different feeding ratios of TBA and cobalt porphyrin . A linear increase in the number-average molecular weight is observed with the monomer conversion .

Result of Action

The polymerization of TBA results in polymers with specific characteristics. These include chemical resistance, hydrophobicity, weatherability, hardness, scratch resistance, adhesion, and high solids . These properties make TBA a valuable component in the production of coatings, adhesives, personal care products, and plastics .

Action Environment

The action of TBA is influenced by environmental factors. For instance, the presence of oxygen is required for the stabilizer to function effectively during polymerization . Furthermore, the polymerization process should strictly follow the “first-in-first-out” principle to minimize the likelihood of overstorage .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl acrylate can be synthesized through the esterification of acrylic acid with tert-butanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and distillation units helps in the efficient separation and purification of this compound .

Comparison with Similar Compounds

  • Methyl acrylate
  • Ethyl acrylate
  • Butyl acrylate
  • tert-Butyl methacrylate

Comparison: tert-Butyl acrylate is unique among these compounds due to its bulky tert-butyl group, which imparts greater hydrophobicity and chemical resistance to the resulting polymers. This makes it particularly useful in applications where these properties are desired, such as in coatings and adhesives .

Properties

IUPAC Name

tert-butyl prop-2-enoate
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InChI

InChI=1S/C7H12O2/c1-5-6(8)9-7(2,3)4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ISXSCDLOGDJUNJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)OC(=O)C=C
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Molecular Formula

C7H12O2
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Related CAS

25232-27-3
Record name Poly(tert-butyl acrylate)
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DSSTOX Substance ID

DTXSID8029652
Record name tert-Butyl acrylate
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Molecular Weight

128.17 g/mol
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Physical Description

Liquid, Liquid; [HSDB] Clear colorless liquid; Stabilized with 10-20 ppm of methyl ether of hydroquinone to prevent spontaneous polymerization; [OECD SIDS]
Record name 2-Propenoic acid, 1,1-dimethylethyl ester
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Boiling Point

120 °C
Record name 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER
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Flash Point

66 °F OC
Record name 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER
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Density

0.879 AT 25 °C
Record name 2-PROPENOIC ACID, 1,1-DIMETHYLETHYL ESTER
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Color/Form

LIQUID

CAS No.

1663-39-4
Record name tert-Butyl acrylate
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Record name 2-Propenoic acid, 1,1-dimethylethyl ester
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Record name tert-Butyl acrylate
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Record name tert-butyl acrylate
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Record name TERT-BUTYL ACRYLATE
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Synthesis routes and methods

Procedure details

The multi-arm acrylic acid star polymer was synthesized and reported in FIG. 4. For example, the tert-butyl acrylate star polymer from Example 2 (2.50 g, 19.5 mmol) was dissolved in 200 mL of dichloromethane, and 75 mL of trifluoroacetic acid (TFA, 975 mmol) was then added. The mixture was stirred vigorously until the generation of white precipitate ceased. The precipitate was filtered and washed with dichloromethane and diethyl ether, and then dried under reduced pressure overnight. Treatment of the poly(tert-butyl acrylate) star polymers of different molecular weights with TFA acid in dichloromethane yielded the corresponding acid star polymers. The molecular structures and weights of the resulting polymers (FIG. 4) were determined by 1H-NMR and SEC (see Example 7), respectively. 1H-NMR (CDCl3, 400 MHz): 1H-NMR (CDCl3, 400 MHz): δ=4.66 (q, 8H), 4.30 (q, 4H), 4.14 (q, 8H), 2.25 (brs), 1.86 (brs), 1.65-1.27 (brs, overlap), 1.30 (t, 12H). In this example, n may range from 2 to 500, but is typically between about 2 and 30.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

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Feasible Synthetic Routes

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